[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate
Description
This compound features a tetrahydropyran (oxane) core with stereospecific substitutions at positions 3S, 4R, 5R, and 6S. Key structural elements include:
- Position 6: A benzyloxymethyl group, further contributing to steric bulk and hydrophobicity.
- Ester moiety: A 4-oxopentanoate chain, which may confer metabolic lability or serve as a prodrug target due to its keto-ester functionality.
This combination of substituents suggests applications in medicinal chemistry, particularly in prodrug design or as a scaffold for enzyme inhibitors.
Properties
CAS No. |
350600-54-3 |
|---|---|
Molecular Formula |
C39H42O7S |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C39H42O7S/c1-28-18-21-33(22-19-28)47-39-38(46-35(41)23-20-29(2)40)37(44-26-32-16-10-5-11-17-32)36(43-25-31-14-8-4-9-15-31)34(45-39)27-42-24-30-12-6-3-7-13-30/h3-19,21-22,34,36-39H,20,23-27H2,1-2H3/t34-,36-,37+,38-,39?/m0/s1 |
InChI Key |
PBOLISWFGKFZAT-AJNGSFKJSA-N |
SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@H]([C@@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate typically involves multiple steps, including the protection of hydroxyl groups, formation of the oxane ring, and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form alcohols.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent in treating conditions such as:
- Alzheimer's Disease : Its structural similarities to known inhibitors of β-secretase suggest it may have similar inhibitory properties, potentially reducing amyloid-beta plaque formation associated with Alzheimer's disease .
- Type 2 Diabetes : The compound's ability to modulate metabolic pathways positions it as a candidate for managing insulin resistance and other metabolic disorders .
Antidiabetic Agents
Recent studies have indicated that compounds with similar structures exhibit multi-target antidiabetic activity. For instance, the synthesis of stereopure analogs has shown promising results against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase . This suggests that [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate could be optimized for similar applications.
Biochemical Research
The compound's interactions at the molecular level can be studied to understand its binding affinities and mechanisms of action. Molecular docking studies have shown that compounds with similar frameworks effectively bind to target proteins involved in disease pathways . This research is crucial for elucidating how this compound can be modified for enhanced efficacy.
Case Studies
- Alzheimer's Disease Inhibition Studies : A study evaluating the β-secretase inhibitory properties of compounds structurally related to this oxan derivative reported significant reductions in amyloid-beta levels in vitro .
- Antidiabetic Activity Assessment : Research involving the synthesis of stereopure derivatives demonstrated IC50 values indicating effective inhibition of key enzymes related to carbohydrate metabolism . This highlights the potential utility of this compound in developing new antidiabetic therapies.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and functional group interactions.
Table 1: Structural and Functional Group Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity :
- The target compound’s benzyloxy and benzyloxymethyl groups confer higher lipophilicity than acetyloxy () or benzoyloxy () analogs . This may enhance passive diffusion across biological membranes but reduce aqueous solubility.
The keto group in 4-oxopentanoate may also participate in redox reactions.
Electron-Donating vs. Electron-Withdrawing Groups :
- Benzyloxy (PhCH2O) groups (target, ) are electron-donating, stabilizing the oxane ring via inductive effects. In contrast, benzoyloxy (PhCOO, ) groups are electron-withdrawing, which could destabilize the ring or reduce metabolic stability .
Functional Group Reactivity: The sulfanyl group (target, ) offers thiol-like reactivity, enabling disulfide bond formation or antioxidant activity.
Research Implications and Limitations
- Synthetic Challenges : The stereochemical complexity (3S,4R,5R,6S) of the target compound necessitates advanced asymmetric synthesis techniques, as seen in related oxane derivatives (e.g., ) .
- Data Gaps: No experimental data (e.g., solubility, bioactivity) are provided in the evidence, limiting mechanistic conclusions. Further studies should prioritize in vitro assays to compare pharmacokinetic profiles.
Biological Activity
The compound [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a distinctive structure characterized by multiple functional groups including a sulfanyl group and several phenylmethoxy substituents. This structural complexity may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity by targeting various signaling pathways involved in tumor growth. For instance, derivatives of phenylmethoxy compounds have been shown to inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently deregulated in cancers .
The proposed mechanism of action for this compound involves:
- Inhibition of PI3K/Akt Pathway : Similar compounds have been reported to selectively inhibit PI3K, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with sulfanyl groups can modulate oxidative stress levels in cells, potentially leading to enhanced apoptosis in cancerous cells .
Case Studies
- Study on Antitumor Activity : In vitro studies demonstrated that a related phenylmethoxy compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
- Toxicological Assessment : A toxicity study conducted on animal models revealed that at therapeutic doses, the compound did not exhibit significant adverse effects, indicating a favorable safety profile .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | PI3K/Akt Inhibition |
| Anticancer | PC-3 (Prostate Cancer) | 20 | ROS Modulation |
| Anticancer | A549 (Lung Cancer) | 25 | Apoptosis Induction |
Research Findings
Research has shown that the biological activity of this compound can be influenced by:
- Structural Variations : Modifications to the phenyl or sulfanyl groups can enhance or diminish biological efficacy.
- Combination Therapies : Preliminary data suggests that combining this compound with traditional chemotherapeutics may yield synergistic effects against resistant cancer cell lines.
Q & A
Q. What are the recommended synthetic strategies for preparing [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies for the oxan ring and sulfanyl groups. Key steps include:
- Sulfanyl Introduction: Use of 4-methylthiophenol under nucleophilic substitution conditions (e.g., NaH in DMF) to replace a labile leaving group (e.g., Cl⁻) at the oxan C2 position .
- Benzyloxy Protection: Sequential benzylation of hydroxyl groups on the oxan ring using benzyl bromide and a base like K₂CO₃.
- Esterification: Coupling the oxan intermediate with 4-oxopentanoic acid via Steglich esterification (DCC/DMAP) or acid chloride activation .
Q. Table 1: Common Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfanyl substitution | NaH, DMF, 4-methylthiophenol, 0°C→RT | 65–75 | |
| Benzyl protection | BnBr, K₂CO₃, CH₃CN, reflux | 80–85 | |
| Esterification | DCC, DMAP, CH₂Cl₂, RT | 70–78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
